1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide
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Overview
Description
1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with acetyl chloride to form the intermediate compound. This intermediate is then reacted with piperidine-4-carboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the thiadiazole ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Modified thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide
- 1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-3-carboxamide
- 1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-2-carboxamide
Uniqueness
1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C10H15N5O2S2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C10H15N5O2S2/c11-8(17)6-1-3-15(4-2-6)7(16)5-18-10-14-13-9(12)19-10/h6H,1-5H2,(H2,11,17)(H2,12,13) |
InChI Key |
NSVKYZIUTPYPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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